4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a naphthyl group, and a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenolic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- 4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether
Uniqueness
4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is unique due to its specific substitution pattern and the presence of both a bromine atom and a naphthyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research purposes .
Properties
CAS No. |
303060-49-3 |
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Molecular Formula |
C26H19BrN2O2 |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
4-bromo-2-(2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C26H19BrN2O2/c27-19-11-12-24(30)21(14-19)26-29-23(20-7-3-4-8-25(20)31-26)15-22(28-29)18-10-9-16-5-1-2-6-17(16)13-18/h1-14,23,26,30H,15H2 |
InChI Key |
SMXFFUBYUKAKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Br)O |
Origin of Product |
United States |
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